molecular formula C13H24N2O4 B12836717 O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate

Cat. No.: B12836717
M. Wt: 272.34 g/mol
InChI Key: YWRXEVWDZYOLGX-UHFFFAOYSA-N
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Description

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of tert-butyl and ethyl groups attached to the diazepane ring, along with two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The carboxylate groups can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-oxo-1,4-diazepane-1-carboxylate: Similar structure but with a single carboxylate group.

    tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group instead of an ethyl group.

Uniqueness

O1-tert-Butyl O7-ethyl 1,4-diazepane-1,7-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, along with two carboxylate groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 7-O-ethyl 1,4-diazepane-1,7-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)10-6-7-14-8-9-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3

InChI Key

YWRXEVWDZYOLGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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